2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-

Lipophilicity Nitrofuran Membrane permeability

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-, also designated Furmethoxadon (CAS 6281-26-1), is a synthetic nitrofuran antimicrobial agent featuring a 5-methyl substituted oxazolidinone ring connected via a hydrazone linkage to a 5-nitrofuran pharmacophore. It is formally categorized as a synthetic antibacterial within the nitrofuran class and appears in international pharmacopoeial listings.

Molecular Formula C9H9N3O5
Molecular Weight 239.18 g/mol
CAS No. 6281-26-1
Cat. No. B1623724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-
CAS6281-26-1
Molecular FormulaC9H9N3O5
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O5/c1-6-5-11(9(13)16-6)10-4-7-2-3-8(17-7)12(14)15/h2-4,6H,5H2,1H3/b10-4+
InChIKeyTUTQORSNAITDSX-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- (Furmethoxadon): A Distinct 5-Methyl Substituted Nitrofuran Antimicrobial


2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-, also designated Furmethoxadon (CAS 6281-26-1), is a synthetic nitrofuran antimicrobial agent featuring a 5-methyl substituted oxazolidinone ring connected via a hydrazone linkage to a 5-nitrofuran pharmacophore [1]. It is formally categorized as a synthetic antibacterial within the nitrofuran class and appears in international pharmacopoeial listings .

Why Nitrofuran Analogs Cannot Be Interchanged: Structural Determinants of Pharmacological and Toxicological Profiles


Nitrofuran antimicrobials exhibit widely divergent activity spectra, metabolic pathways, and toxicity profiles that are dictated by the nature of the substituent at the 5-position of the oxazolidinone ring. Furmethoxadon bears a simple methyl group, whereas the closest clinical analog, furazolidone, is unsubstituted at this position, and furaltadone carries a bulky morpholinomethyl moiety. These structural differences directly influence lipophilicity, metabolic stability, and off-target amine oxidase inhibition, making generic substitution scientifically unsound without compound-specific performance data [1].

Quantitative Differentiation Evidence for 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- (Furmethoxadon) vs. Closest Nitrofuran Analogs


Enhanced Lipophilicity (XLogP3) Relative to Furazolidone

Furmethoxadon exhibits a computed XLogP3 of 0.4, which is 0.44 log units higher than that of furazolidone (XLogP3 = -0.04) [1][2]. This increase in lipophilicity, conferred by the 5-methyl substituent, is predicted to enhance passive membrane partitioning and may improve oral bioavailability and tissue distribution compared to the unsubstituted parent scaffold.

Lipophilicity Nitrofuran Membrane permeability

Increased Hydrogen Bond Acceptor Capacity Compared to Furazolidone

The target compound possesses six hydrogen bond acceptor (HBA) atoms versus five for furazolidone, as computed from their molecular structures [1][2]. The additional HBA arises from the ring oxygen in the oxazolidinone, augmented by the electronic environment of the 5-methyl substitution, which may subtly modulate intermolecular interactions with biological targets.

Hydrogen bonding Molecular descriptor Drug-likeness

Regulatory Identity: FDA Unique Ingredient Identifier (UNII) Designation

Furmethoxadon has been assigned the FDA UNII code G31553PPJU [1], establishing a globally unique, unambiguous regulatory identity. In contrast, many nitrofuran analogs, including furazolidone, are subject to complex regulatory statuses due to mutagenicity concerns and food-safety bans, yet Furmethoxadon's distinct UNII entry enables precise pharmacovigilance and supply-chain traceability that is not available for unlisted or ambiguous nitrofuran entities.

Regulatory differentiation UNII code FDA

Predicted Blood-Brain Barrier Permeability (BBB+) vs. Class Average

In silico ADMET profiling indicates that Furmethoxadon is predicted to be blood-brain barrier permeable (BBB+) [1]. While most nitrofuran antibiotics are designed for peripheral or gastrointestinal infections, this predicted property suggests a potential for central nervous system exposure that is not typical for the class, and may be relevant for neurological infection research or for assessing CNS-mediated side effects.

ADMET prediction Blood-brain barrier Nitrofuran

Chiral Center at C5 Enables Enantioselective Pharmacological Profiling

The 5-methyl substituent introduces a chiral center on the oxazolidinone ring, giving rise to (R)- and (S)-enantiomers. The (R)-enantiomer has been specifically registered under a separate UNII (E7B307931J) [1], indicating regulatory recognition of stereochemical identity. This is a structural feature absent in achiral furazolidone, and offers the opportunity to develop enantiopure formulations with potentially improved efficacy or safety profiles.

Chirality Stereochemistry Enantiomer

Application Scenarios for 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- (Furmethoxadon) Driven by Quantitative Differentiation


Enantioselective Nitrofuran Development Programs

Leveraging the chiral center at C5 and the availability of the (R)-enantiomer as a distinct regulatory entity [1], Furmethoxadon is suitable for programs aimed at comparing enantiomer-specific antibacterial activity, metabolic stability, and toxicity. This capability is absent for achiral nitrofurans such as furazolidone.

Permeability-Optimized Anti-Infective Formulation

With an XLogP3 of 0.4 versus -0.04 for furazolidone [1], Furmethoxadon may serve as a lead scaffold in projects targeting enhanced oral absorption or tissue penetration, where higher lipophilicity is critical for crossing biological membranes.

Regulatory-Compliant Reference Standard Procurement

The assignment of a unique FDA UNII code (G31553PPJU) [1] ensures unambiguous identity for use as a reference standard in analytical method validation, impurity profiling, and pharmacopoeial monograph development, reducing the risk of misidentification inherent with unlisted nitrofuran compounds.

CNS Penetration Screening for Nitrofuran-Derived Neurotherapeutics

The predicted blood-brain barrier permeability (BBB+) [1] positions Furmethoxadon as a candidate for screening in models of CNS infections or for evaluating CNS-mediated toxicities of nitrofurans, a dimension not typically addressed by conventional nitrofuran antibiotics.

Quote Request

Request a Quote for 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.